molecular formula C22H27N3O4S B2658077 N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 1421441-64-6

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2658077
CAS No.: 1421441-64-6
M. Wt: 429.54
InChI Key: SEDFECGFDBLVJE-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure incorporating two privileged scaffolds known for their diverse biological activities: the thiophene ring and the tetrahydroquinoline core . Thiophene-based compounds are extensively studied in material science and drug discovery due to their electronic properties and potential as therapeutic agents . The tetrahydroquinoline motif is a fundamental structure found in a wide array of pharmacologically active compounds, contributing to its importance in developing new active molecules . The specific integration of these moieties, linked by an ethanediamide (oxalamide) spacer, suggests potential for receptor binding or enzyme inhibition. Researchers can leverage this complex molecule as a key intermediate or precursor in synthesizing novel compound libraries, or as a chemical probe for investigating new biological targets, particularly in areas such as central nervous system (CNS) disorders or oncology. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-14(2)22(29)25-11-3-5-15-7-8-16(13-17(15)25)24-21(28)20(27)23-10-9-18(26)19-6-4-12-30-19/h4,6-8,12-14,18,26H,3,5,9-11H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDFECGFDBLVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can be achieved through a multi-step process:

  • Formation of the Hydroxy-Propyl Intermediate

      Starting Materials: Thiophene-2-carbaldehyde and 3-chloropropanol.

      Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide to form the hydroxy-propyl intermediate.

  • Synthesis of the Tetrahydroquinoline Derivative

      Starting Materials: 2-methylpropanoyl chloride and 1,2,3,4-tetrahydroquinoline.

      Reaction Conditions: The reaction is conducted under anhydrous conditions using a suitable solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed.

  • Coupling Reaction

      Starting Materials: The hydroxy-propyl intermediate and the tetrahydroquinoline derivative.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the hydroxy group to a carbonyl group.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted under anhydrous conditions.

      Products: Reduction of the carbonyl group to an alcohol.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar aprotic solvents.

      Products: Substitution of the hydroxy group with the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to tetrahydroquinoline derivatives. For instance, derivatives synthesized from similar frameworks have shown promising antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. These compounds often exhibit IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Compounds containing thiophene rings have been reported to possess antimicrobial activities. The incorporation of the thiophene moiety into the structure of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide could enhance its efficacy against various bacterial strains. Research indicates that similar compounds demonstrate significant inhibition against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may also act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This potential activity indicates its usefulness in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, a series of tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer activities. Among these derivatives, certain compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells. The study concluded that modifications to the tetrahydroquinoline structure could lead to enhanced anticancer properties .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of various thiophene-containing compounds. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This highlights the potential for this compound as a lead in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the thiophene ring can form hydrogen bonds and π-π interactions, respectively, with the active sites of these targets. The tetrahydroquinoline moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

Compound T134: N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine
  • Core Structure : Pyrimidin-2-amine linked to a triarylmethane (three aromatic rings: two phenyl and one trifluoromethylphenyl).
  • Key Differences :
    • T134 lacks the ethanediamide linker, instead utilizing a single amine-pyrimidine bond.
    • The trifluoromethyl group in T134 enhances electronegativity and metabolic stability compared to the thiophene in the target compound.
  • Synthetic Complexity : T134’s synthesis involves chlorination and nucleophilic substitution, whereas the target compound’s ethanediamide linker may require coupling reagents (e.g., EDC/HOBt).
Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives
  • Core Structure: Acetamide-linked quinoxaline (a nitrogen-rich bicyclic aromatic system).
  • Key Differences: Quinoxaline is fully aromatic, unlike the partially saturated tetrahydroquinoline in the target compound, which may confer greater conformational flexibility. The acetamide linker (-NH-C(O)-CH2-) is shorter and less polar than the ethanediamide group.

Functional Group Analysis

Feature Target Compound T134 Quinoxaline Acetamide
Core Linker Ethanediamide (-NH-C(O)-C(O)-NH-) Pyrimidin-2-amine Acetamide (-NH-C(O)-CH2-)
Aromatic Systems Thiophene + tetrahydroquinoline Triarylmethane (phenyl ×3) Quinoxaline + phenyl
Polar Groups Hydroxyl, amide Trifluoromethyl, amine Amide, hydroxyl (in some derivatives)
Synthetic Yield Not reported (hypothetically moderate due to multi-step coupling) 37% Up to 90.2%

Computational and Physicochemical Properties

  • Electron Density and Reactivity: The thiophene’s electron-rich sulfur atom may lower the LUMO energy compared to T134’s trifluoromethylphenyl group, enhancing electrophilic reactivity .
  • Hydrogen Bonding: The ethanediamide linker offers two hydrogen-bond acceptors (carbonyls) and two donors (NH), surpassing T134’s single pyrimidine nitrogen and the acetamide’s single NH donor.

Research Implications and Gaps

  • Biological Activity: While T134 and quinoxaline acetamides show promise in medicinal chemistry (e.g., kinase inhibition , antimicrobial activity ), the target compound’s thiophene and tetrahydroquinoline groups may target different pathways, such as serotonin receptors or cytochrome P450 enzymes.
  • Synthetic Challenges: The target compound’s multi-step synthesis (e.g., acylating tetrahydroquinoline, coupling with thiophene-propyl diamine) may require optimization to improve yield, as seen in T134’s 37% yield post-recrystallization .
  • Data Limitations: No direct experimental data (e.g., NMR, bioactivity) for the target compound were found in the provided evidence; comparisons are extrapolated from structural analogs.

Biological Activity

The compound N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines elements of thiophene and tetrahydroquinoline. Its molecular formula is C20H26N2O2SC_{20}H_{26}N_2O_2S with a molecular weight of 378.5 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N2O2SC_{20}H_{26}N_2O_2S
  • Molecular Weight : 378.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Preliminary studies suggest that it may exhibit:

  • Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Properties : The thiophene moiety can contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Activity : The tetrahydroquinoline structure may provide neuroprotective benefits against oxidative stress.

Data Table of Biological Activities

Activity TypeMechanism DescriptionReferences
AntidepressantModulation of serotonin/norepinephrine levels ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines ,
NeuroprotectiveProtection against oxidative stress ,

Case Studies

  • Antidepressant Efficacy : A study conducted on a similar compound demonstrated significant improvement in depressive symptoms in animal models when administered at varying doses over a four-week period. The study measured behavioral changes through the forced swim test and tail suspension test, showing a marked reduction in immobility time.
  • Anti-inflammatory Response : In vitro experiments have indicated that derivatives of this compound can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential for treating inflammatory disorders.
  • Neuroprotection in Models of Neurodegeneration : Research involving neuronal cell lines exposed to oxidative stress revealed that the compound could enhance cell viability and reduce apoptosis markers, indicating its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling thiophene-derived intermediates with tetrahydroquinoline moieties followed by sequential amidation. For example, thiophene-2-ylpropane-1,3-diol intermediates (similar to ) can be functionalized via nucleophilic substitution or Mitsunobu reactions. Final amidation steps may use oxalyl chloride or carbodiimide-based coupling agents. Purification requires column chromatography (e.g., silica gel with gradient elution) and recrystallization from DMSO/water mixtures . Purity validation should combine HPLC (C18 columns, UV detection at 254 nm) and mass spectrometry (ESI-MS) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), tetrahydroquinoline (δ 1.5–3.2 ppm for aliphatic protons), and amide protons (δ 8.0–8.5 ppm).
  • FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm error.
  • X-ray crystallography (if crystalline): Resolve stereochemistry of the hydroxypropyl and tetrahydroquinoline groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Anti-inflammatory : COX-2 inhibition (ELISA-based enzymatic assays, IC50 determination).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated via nonlinear regression.
  • Neuroprotection : Oxidative stress models (e.g., H2O2-induced neuronal cell death in SH-SY5Y cells). Include positive controls (e.g., celecoxib for COX-2) and validate results with Western blotting (e.g., Bcl-2/Bax ratios) .

Q. How can solubility and stability be optimized for in vitro studies?

  • Methodological Answer :

  • Solubility : Test solvents like DMSO (≤1% v/v in aqueous buffers), cyclodextrin complexes, or PEG-400. Use dynamic light scattering (DLS) to assess aggregation.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH (6.5–7.4) to minimize hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s target binding affinity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, GOLD) against target proteins (e.g., COX-2 or kinase domains). Prioritize poses with hydrogen bonds to the amide groups and π-π stacking between thiophene/tetrahydroquinoline and hydrophobic pockets. Validate with molecular dynamics simulations (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns). Use free energy perturbation (FEP) to predict substituent effects on binding .

Q. What strategies address low yield in the final amidation step during synthesis?

  • Methodological Answer :

  • Coupling Reagents : Compare HATU vs. EDCI/HOBt for activating the oxalamide group.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DCM) with 4Å molecular sieves to scavenge water.
  • Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., epimerization).
  • Workflow Integration : Use design of experiments (DoE) with Bayesian optimization to maximize yield .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the hydroxypropyl group with a cyclopentyl moiety () to reduce Phase I metabolism.
  • Deuterium Incorporation : Replace labile C-H bonds in the tetrahydroquinoline ring with C-D bonds to slow CYP450-mediated oxidation.
  • Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl) for improved bioavailability .

Q. What analytical methods resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure.
  • Metabolite Identification : Use UPLC-QTOF-MS to detect active/inactive metabolites (e.g., hydroxylated thiophene).
  • Target Engagement Assays : Employ PET imaging or thermal shift assays to verify in vivo target modulation .

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